molecular formula C14H13ClN2 B3370284 2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile CAS No. 352553-96-9

2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile

Cat. No.: B3370284
CAS No.: 352553-96-9
M. Wt: 244.72 g/mol
InChI Key: SSAKYTXWIWFMCI-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro group at the second position and a carbonitrile group at the sixth position on the hexahydro-cyclohepta[b]indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one: This compound shares a similar core structure but differs in the functional groups attached.

    Indole derivatives: Various indole derivatives have similar structural features and are studied for their diverse biological activities.

Uniqueness

2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-10-5-6-13-12(7-10)11-4-2-1-3-9(8-16)14(11)17-13/h5-7,9,17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAKYTXWIWFMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)C#N)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile
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2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile
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2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile
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2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile
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2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile
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